N-cyclopropyl-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}morpholine-2-carboxamide
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Description
Imidazo[4,5-b]pyridines are a class of compounds that have an imidazole ring fused with a pyridine moiety . They are known to play a crucial role in numerous disease conditions . The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .
Synthesis Analysis
In recent years, new preparative methods for the synthesis of imidazopyridines using various catalysts have been described . A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Molecular Structure Analysis
The imidazopyridines comprised an imidazole ring fused with a pyridine moiety . They consist of various isomeric forms like imidazo[4,5-b]pyridines, imidazo[4,5-c]pyridines, imidazo[1,5-a]pyridines and imidazo[1,2-a]pyridines .Chemical Reactions Analysis
The main literature method for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids consists of condensation of substituted 2-aminopyridines with α-halo ketones followed by the introduction of carboxymethyl function into the structure of the resulting imidazo[1,2-a]pyridine .Mechanism of Action
Target of Action
Compounds with a similar imidazo[4,5-b]pyridine structure have been found to interact with various targets such as gaba a receptors , enzymes involved in carbohydrate metabolism , and components of the immune system .
Mode of Action
Imidazo[4,5-b]pyridine derivatives are known to influence many cellular pathways necessary for the proper functioning of cancerous cells and pathogens . They can act as positive allosteric modulators of GABA A receptors , potentially enhancing the inhibitory effects of GABA in the nervous system.
Biochemical Pathways
Imidazo[4,5-b]pyridine derivatives are known to influence various cellular pathways, including those involved in the functioning of cancerous cells, pathogens, and components of the immune system . They can also affect enzymes involved in carbohydrate metabolism .
Result of Action
Imidazo[4,5-b]pyridine derivatives have been associated with various biological activities, including anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Properties
IUPAC Name |
N-cyclopropyl-4-(3-methylimidazo[4,5-b]pyridin-2-yl)morpholine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-19-13-11(3-2-6-16-13)18-15(19)20-7-8-22-12(9-20)14(21)17-10-4-5-10/h2-3,6,10,12H,4-5,7-9H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMDOJYPXCHVAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)N=C1N3CCOC(C3)C(=O)NC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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